7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Overview
Description
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reactions, can enhance the sustainability of the industrial production .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced pyrrolopyridines, and substituted trifluoromethyl derivatives .
Scientific Research Applications
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as:
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 6-(trifluoromethyl)-1H-indole
- 4-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-12-5-3-6(14)13-7(4)5/h1-2H,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASFQZIWXPZLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177864 | |
Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-33-1 | |
Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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